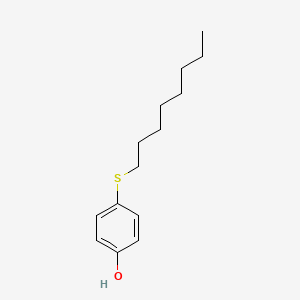
Phenol, 4-(octylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-(octylthio)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylthiol. The reaction typically requires a strong base such as sodium hydroxide (NaOH) to deprotonate the thiol, facilitating the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of phenol derivatives often involves multi-step processes that ensure high yield and purity. For phenol, 4-(octylthio)-, the process may include the initial halogenation of phenol followed by substitution with octylthiol under controlled conditions to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-(octylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenol, 4-(octylthio)- involves its interaction with cellular components. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Octylphenol: Similar structure but with an octyl group instead of an octylthio group.
4-Hexylresorcinol: Another phenol derivative with a hexyl group and additional hydroxyl groups.
Uniqueness
Phenol, 4-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
1083-61-0 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-octylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 |
InChI Key |
BJITYLJFFTVBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















